molecular formula C16H15NO5S B2699143 Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate CAS No. 921096-93-7

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate

Cat. No.: B2699143
CAS No.: 921096-93-7
M. Wt: 333.36
InChI Key: JWMZTUKOILLBAV-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate is a thiophene-3-carboxylate derivative featuring a carboxamido-linked 2,3-dihydrobenzo[b][1,4]dioxine moiety. This compound combines a thiophene core with a fused dioxane ring system, which may enhance its electronic properties and biological interactions.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-2-20-16(19)11-5-8-23-15(11)17-14(18)10-3-4-12-13(9-10)22-7-6-21-12/h3-5,8-9H,2,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMZTUKOILLBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxine core, followed by the introduction of the carboxamido and thiophene groups through a series of condensation and substitution reactions. Specific reagents and catalysts, such as palladium or copper catalysts, are often used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, or other aromatic rings.

Scientific Research Applications

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, that require specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name Key Structural Features Physical/Biological Data References
Ethyl 5-hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate Phenyl substituent, hydroxy/oxo groups at positions 4,5,7 Melting point: 174–178 °C; IR (νmax): 1774, 1721 cm⁻¹
Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate Methyl group, triacetoxy substituents Melting point: 153–156 °C; IR (νmax): 1777, 1715 cm⁻¹
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydro-thiophene core, ethoxy/hydroxyphenyl substituents Yield: 22%; HRMS-ESI: m/z 390.1370 (calculated and observed)
6-Phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives (carbamate, chloroacetamide, amide) Functionalized with carbamate, chloroacetamide, or amide groups Synthesized via reactions with carbonyl chlorides; biological activity not specified
Target Compound : Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate Carboxamido-linked dihydrobenzo[b][1,4]dioxine, thiophene-3-carboxylate ester Data not explicitly reported in evidence; inferred stability and electronic properties N/A

Structural Analysis

The carboxamido linkage (-CONH-) differs from ester or amide functionalities in analogs (e.g., ), which may influence hydrogen-bonding interactions and metabolic stability.

Synthetic Pathways: Analogs such as ethyl 5-hydroxy-4,7-dioxo derivatives are synthesized via acetylation or oxidation reactions , while tetrahydrobenzo[b]thiophene derivatives (e.g., ) employ multicomponent Petasis reactions. The target compound likely requires amidation between a 2-aminothiophene precursor and a dihydrodioxine carbonyl chloride, akin to methods in .

Physical Properties :

  • Melting points of analogs range from 153–178 °C, influenced by substituent polarity and crystallinity . The target compound’s dihydrodioxine group may elevate its melting point due to increased rigidity.
  • IR spectra of analogs show strong carbonyl stretches (~1715–1777 cm⁻¹), consistent with ester and acetyl groups . The target compound’s carboxamido group would exhibit N-H and C=O stretches near 1650–1700 cm⁻¹.

Biological Implications :

  • While biological data for the target compound are unavailable, thiophene derivatives with carbamate or amide groups (e.g., ) are often explored for antimicrobial or anticancer activities. The dihydrodioxine moiety may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration.

Biological Activity

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antifungal, and antibacterial properties based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H16N2O5S
  • Molecular Weight : 384.41 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Breast Cancer

In a study evaluating the compound's effect on MCF-7 breast cancer cells, it was found to induce apoptosis with an IC50 value ranging from 23.2 to 49.9 μM . Flow cytometry analysis indicated that the compound caused G2/M phase cell cycle arrest, suggesting a mechanism involving genetic material degradation and apoptosis induction .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2 - 49.9Induces apoptosis; G2/M arrest
HepG-2Not specifiedCytotoxic effects observed

Antifungal Activity

The compound has also been assessed for antifungal properties against various fungal strains. Research indicates that derivatives containing the thiophene moiety demonstrate enhanced antifungal activity.

Findings

In a comparative study, derivatives of this compound showed minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Fusarium oxysporum .

Antibacterial Activity

Investigations into the antibacterial efficacy of this compound revealed promising results.

Case Study: Broad-Spectrum Activity

The compound exhibited broad-spectrum antibacterial activity with MIC values comparable to standard antibiotics. It was particularly effective against Gram-positive and Gram-negative bacteria, showcasing potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the coupling of dihydrobenzo[b][1,4]dioxine-6-carboxylic acid derivatives to thiophene precursors. A common approach includes:

  • Amide bond formation : Reacting activated esters (e.g., benzoylisothiocyanate) with amino-thiophene intermediates in anhydrous solvents like 1,4-dioxane under nitrogen .
  • Esterification : Ethyl ester groups are introduced via refluxing with ethanol in the presence of acid catalysts. Optimization strategies include adjusting stoichiometry (e.g., 1.2 molar equivalents of acylating agents), solvent polarity, and reaction time (e.g., overnight stirring at room temperature for complete conversion). Purification often employs reverse-phase HPLC with gradients of MeCN:H₂O .

Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?

  • 1H/13C NMR : The thiophene ring protons appear as multiplet signals at δ 6.8–7.2 ppm, while the ethyl ester group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm). The dihydrodioxine moiety exhibits distinct aromatic protons at δ 6.5–7.0 ppm and methylene protons (δ 4.2–4.5 ppm) .
  • IR spectroscopy : Key absorptions include C=O stretches (ester: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) and C-O-C stretches (dioxine: ~1250 cm⁻¹) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) are used to confirm the molecular formula (e.g., C₁₆H₁₅NO₅S) .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

Reverse-phase HPLC with MeCN:H₂O gradients (30% → 100% MeCN) is widely used . For column chromatography, silica gel (40–63 µm) with ethyl acetate/hexane (1:3 to 1:1) elutes polar impurities first. TLC (Rf ~0.5 in EtOAc/hexane) aids in monitoring reaction progress .

Advanced Research Questions

Q. How do substituents on the thiophene and dihydrodioxine rings influence biological activity?

  • Thiophene modifications : Electron-withdrawing groups (e.g., -CN, -CO₂Et) enhance electrophilicity, improving interactions with nucleophilic residues in target proteins. For example, 3-cyano derivatives show higher antibacterial activity (MIC ~2 µg/mL) compared to ester analogues .
  • Dihydrodioxine substitutions : Methoxy or halogens at the 6-position increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Structure-activity relationship (SAR) : Comparative data from analogues (e.g., ethyl 2-amino-6-methyl derivatives) suggest that bulky substituents reduce solubility but improve receptor binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
  • Crystallographic studies : Solve co-crystal structures with target proteins (e.g., kinases) to confirm binding modes and validate pharmacophore models .

Q. What mechanisms underlie its reported pro-apoptotic effects in cancer cells?

  • Mitochondrial pathway activation : The compound induces cytochrome c release via Bcl-2 downregulation, detected by Western blotting and caspase-3/7 activity assays .
  • Reactive oxygen species (ROS) modulation : Flow cytometry with DCFH-DA staining shows ROS generation at 48-hour exposure (EC₅₀ ~10 µM) .
  • Synergistic studies : Combine with cisplatin to reduce IC₅₀ by 50% in resistant ovarian cancer models, suggesting DNA damage potentiation .

Methodological Recommendations

  • Controlled atmosphere synthesis : Use Schlenk lines for moisture-sensitive steps (e.g., amide coupling) to prevent hydrolysis .
  • Data validation : Cross-reference NMR assignments with DFT-calculated chemical shifts to avoid misassignment .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings in 3D spheroid models for translational relevance .

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